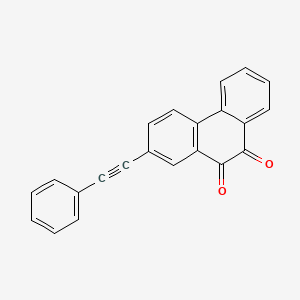
2-(Phenylethynyl)phenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylethynyl)phenanthrene-9,10-dione is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a phenylethynyl group attached to the phenanthrene core, which is further substituted with two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)phenanthrene-9,10-dione typically involves the following steps:
Starting Material: Phenanthrene is used as the starting material.
Oxidation: Phenanthrene is oxidized to phenanthrene-9,10-dione using chromic acid.
Sonogashira Coupling: The phenanthrene-9,10-dione undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and copper iodide as a co-catalyst.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods for this specific compound are less common. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylethynyl)phenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the substituent used.
Scientific Research Applications
2-(Phenylethynyl)phenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)phenanthrene-9,10-dione involves its interaction with various molecular targets:
Electron Transfer: The compound can act as an electron acceptor or donor in redox reactions, making it useful in studies involving electron transfer mechanisms.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, affecting their activity.
DNA Intercalation: The planar structure of the compound allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription.
Comparison with Similar Compounds
Phenanthrene-9,10-dione: The parent compound without the phenylethynyl group.
Phenanthrenequinone: Another derivative with similar oxidation states.
Anthraquinone: A structurally related compound with different substitution patterns.
Uniqueness: 2-(Phenylethynyl)phenanthrene-9,10-dione is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and provides unique interactions with biological molecules compared to its analogs .
Properties
CAS No. |
63145-65-3 |
|---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(2-phenylethynyl)phenanthrene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)22(21)24)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
InChI Key |
IBQYUFLTXVGORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


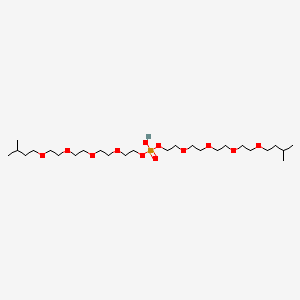
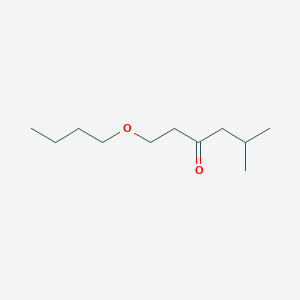
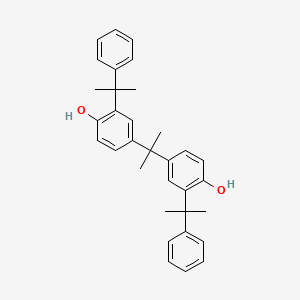
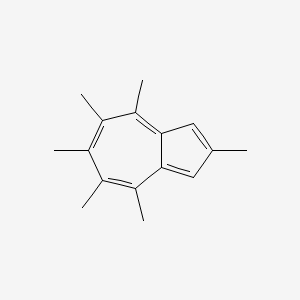
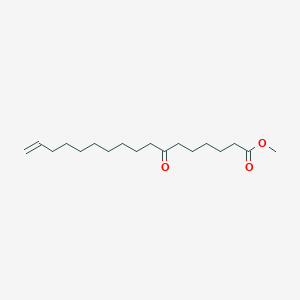

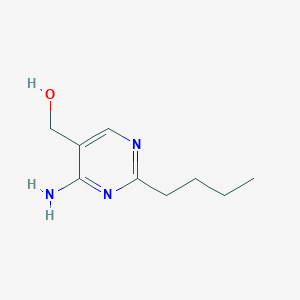
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
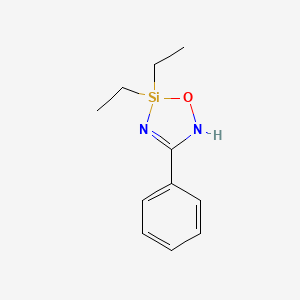
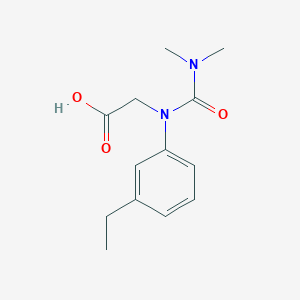
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
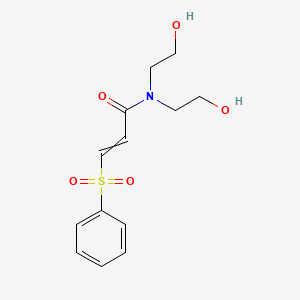
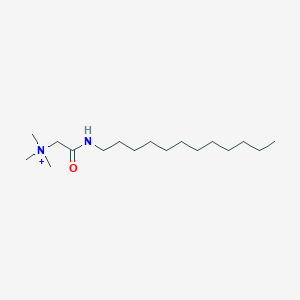
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
